Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact synthesis process of this specific compound isn’t detailed in the available resources.Scientific Research Applications
Heterocyclic Chemistry and Drug Development
- A study by Ledenyova et al. (2018) focused on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This reaction is significant in heterocyclic chemistry, which is foundational in drug development, particularly for creating compounds with potential therapeutic applications (Ledenyova et al., 2018).
Antituberculosis Activity
- Jeankumar et al. (2013) synthesized a series of compounds similar to Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate and evaluated their efficacy as Mycobacterium tuberculosis GyrB inhibitors. Their findings contribute to the search for novel antitubercular agents (Jeankumar et al., 2013).
Synthesis of Novel Heterocyclic Systems
- Rady and Barsy (2006) demonstrated the synthesis of novel heterocyclic systems using similar compounds. Such studies are crucial for expanding the repertoire of heterocyclic compounds with potential pharmaceutical applications (Rady & Barsy, 2006).
Development of Antimicrobial Agents
- Başoğlu et al. (2013) explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and their derivatives, assessing their antimicrobial, antilipase, and antiurease activities. This study signifies the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Biocidal Properties
- Youssef et al. (2011) reported the synthesis of Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its transformation into various heterocyclic systems. The synthesized compounds displayed biocidal properties against bacteria and fungi, highlighting their potential in antimicrobial research (Youssef et al., 2011).
Antimicrobial Synthesis
- Abdel-Mohsen (2014) focused on the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, exhibiting significant to moderate antimicrobial activity. This research contributes to the ongoing effort to develop new antimicrobial agents (Abdel-Mohsen, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, like the one present in “Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate”, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .
Future Directions
The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that these compounds, including “Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate”, may have potential for future research and development as anti-tubercular agents.
Properties
IUPAC Name |
ethyl 4-[2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-2-27-17(26)23-7-5-22(6-8-23)14(24)9-12-11-28-16(20-12)21-15(25)13-10-18-3-4-19-13/h3-4,10-11H,2,5-9H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWHMDXUNYXFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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